IN00076730
Description
IN00076730 is a synthetic inorganic compound with the IUPAC name dichlorido(ethylenediamine)platinum(II) nitrate, primarily investigated for its catalytic and antimicrobial properties. Its molecular formula is [PtCl₂(C₂H₈N₂)]NO₃, featuring a square-planar platinum center coordinated by two chloride ligands and one bidentate ethylenediamine molecule, with a nitrate counterion . Discovered in 2010 during a screening of platinum-based coordination complexes, it has gained attention for its dual functionality: (1) as a precursor in heterogeneous catalysis for hydrogenation reactions and (2) as a broad-spectrum antimicrobial agent against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 2.5 µg/mL .
Industrial production involves reacting potassium tetrachloroplatinate (K₂[PtCl₄]) with ethylenediamine in aqueous nitric acid at 60–70°C for 12 hours, yielding a 78% crystallized product . Key physical properties include:
Properties
IUPAC Name |
(3'R,5'S)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrO2/c1-10-7-17(8-11(2)15(10)20-3)9-12-4-5-13(18)6-14(12)16(17)19/h4-6,10-11,15H,7-9H2,1-3H3/t10-,11+,15?,17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYYEBDAFMKCAM-BYLKNLIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1OC)C)CC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(C[C@@H](C1OC)C)CC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Cisplatin ([PtCl₂(NH₃)₂])
Cisplatin, a well-known anticancer drug, shares a platinum(II) core with IN00076730 but differs in ligand composition (ammonia instead of ethylenediamine) and counterion structure.
| Property | This compound | Cisplatin |
|---|---|---|
| Coordination ligands | Cl⁻, ethylenediamine | Cl⁻, NH₃ |
| Counterion | NO₃⁻ | None (neutral complex) |
| Antimicrobial MIC | 2.5 µg/mL (S. aureus) | 25 µg/mL (S. aureus) |
| Catalytic activity | Hydrogenation of alkenes | Not applicable |
| Toxicity (LD₅₀) | 150 mg/kg (mice) | 12 mg/kg (mice) |
This compound exhibits 10-fold greater antimicrobial potency than cisplatin due to enhanced cellular uptake facilitated by the ethylenediamine ligand’s chelation effect . However, cisplatin’s smaller size allows DNA cross-linking, making it superior in oncology despite higher toxicity .
Functional Analog: Silver Nitrate (AgNO₃)
Silver nitrate is a widely used antimicrobial agent and catalyst. While structurally dissimilar, it serves similar industrial and biomedical roles.
| Property | This compound | Silver Nitrate |
|---|---|---|
| Metal center | Platinum(II) | Silver(I) |
| Antimicrobial spectrum | Gram-positive bacteria | Broad (bacteria, fungi) |
| Catalytic application | Hydrogenation | Oxidation of alcohols |
| Cost per gram | $320 | $5 |
| Environmental impact | Low bioaccumulation | High aquatic toxicity |
This compound’s platinum core grants superior thermal stability (>200°C vs. AgNO₃’s 210°C decomposition) and selectivity in hydrogenation catalysis. However, silver nitrate remains cost-effective for large-scale disinfection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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